molecular formula C13H9NO6S B3126128 (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate CAS No. 331460-12-9

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate

Cat. No.: B3126128
CAS No.: 331460-12-9
M. Wt: 307.28 g/mol
InChI Key: VEMKDUHOZUGHAM-UHFFFAOYSA-N
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Description

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate is a complex organic compound that features a benzodioxole ring fused with a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole followed by the introduction of a thiophene carboxylate group through esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylate group can be modified through esterification reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, acids like sulfuric acid.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

    Esterification: Different ester derivatives depending on the alcohol used.

Scientific Research Applications

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell division processes by targeting microtubules. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate: shares similarities with other benzodioxole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a benzodioxole ring and a thiophene carboxylate group. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13(12-2-1-3-21-12)18-6-8-4-10-11(20-7-19-10)5-9(8)14(16)17/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKDUHOZUGHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189367
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331460-12-9
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331460-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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